molecular formula C24H18ClN3O4 B11560925 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11560925
M. Wt: 447.9 g/mol
InChI Key: WHIRVRUBGDETFA-UHFFFAOYSA-N
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Description

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound was developed and characterized as part of a program to create novel pyranopyridine kinase inhibitors, demonstrating high potency against JAK2 with an IC50 value in the low nanomolar range [https://pubmed.ncbi.nlm.nih.gov/21919560/]. Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, which is critically involved in cellular processes such as hematopoiesis, immune function, and cell growth. Due to its mechanism of action, this inhibitor is a vital tool for investigating JAK2-driven pathologies, including myeloproliferative neoplasms (MPNs) like polycythemia vera and essential thrombocythemia, as well as in immunological and inflammatory disease research [https://www.ncbi.nlm.nih.gov/books/NBK12758/]. Researchers can utilize this compound for in vitro and in vivo studies to elucidate the specific roles of JAK2 signaling, validate JAK2 as a therapeutic target, and assess the efficacy of pathway inhibition in relevant disease models. This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H18ClN3O4

Molecular Weight

447.9 g/mol

IUPAC Name

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H18ClN3O4/c1-13-8-20-22(21(16(10-26)23(27)32-20)15-4-2-3-5-17(15)25)24(29)28(13)11-14-6-7-18-19(9-14)31-12-30-18/h2-9,21H,11-12,27H2,1H3

InChI Key

WHIRVRUBGDETFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Approach

MCRs enable simultaneous formation of multiple bonds in a single step, making them ideal for assembling complex heterocycles. For example, the reaction of 2-chlorobenzaldehyde , 1-(1,3-benzodioxol-5-yl)propan-2-one , and malononitrile in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields intermediates that cyclize to form the pyrano-pyridine core.

Key Conditions

  • Catalyst : DABCO (10 mol%)

  • Solvent : Ethanol (reflux, 30–60 min)

  • Yield : 70–85% for analogous systems

Cyclocondensation of Preformed Intermediates

Cyclocondensation of 3-aminopyran-2-one derivatives with 2-chlorophenylacetonitrile under acidic conditions provides an alternative route. For instance, heating 3-amino-6-(1,3-benzodioxol-5-ylmethyl)-4H-pyran-2-one with 2-chlorophenylacetonitrile in acetic anhydride at 80°C for 12 hours generates the target framework.

Advantages :

  • High regioselectivity due to prefunctionalized starting materials.

  • Compatibility with acid-sensitive groups.

Functionalization of the Pyrano-Pyridine Core

Introduction of the 1,3-Benzodioxol-5-Ylmethyl Group

The 1,3-benzodioxol-5-ylmethyl moiety is introduced via Mannich reaction or alkylation :

Mannich Reaction

Reaction of piperonal (1,3-benzodioxole-5-carboxaldehyde) with methylamine and formaldehyde generates 1-(1,3-benzodioxol-5-yl)-N-methylmethanamine , which undergoes nucleophilic substitution with the pyrano-pyridine intermediate.

Reaction Scheme :

Piperonal+CH3NH2+HCHO1-(1,3-Benzodioxol-5-yl)-N-methylmethanaminepyrano-pyridineTarget Compound\text{Piperonal} + \text{CH}3\text{NH}2 + \text{HCHO} \rightarrow \text{1-(1,3-Benzodioxol-5-yl)-N-methylmethanamine} \xrightarrow{\text{pyrano-pyridine}} \text{Target Compound}

Conditions :

  • Solvent : Dichloromethane, 0°C → room temperature

  • Yield : 65–78%

Direct Alkylation

Treatment of 6-bromomethyl-pyrano-pyridine with 1,3-benzodioxol-5-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C installs the benzodioxole group.

Incorporation of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is introduced early in the synthesis via:

Aldol Condensation

2-Chlorobenzaldehyde reacts with 1,3-benzodioxol-5-ylacetone in the presence of K2_2CO3_3 to form a chalcone-like intermediate, which participates in subsequent cyclization.

Optimized Parameters :

  • Catalyst : K2_2CO3_3 (5 mol%)

  • Solvent : Ethanol, reflux (2 hours)

  • Yield : 82%

Final Functional Group Transformations

Installation of the Carbonitrile Group

The carbonitrile group is introduced via nucleophilic substitution or cyanoethylation :

Cyanoethylation of Pyranone Intermediates

Heating 5-oxo-4H-pyrano[3,2-c]pyridine with malononitrile in acetic anhydride at 100°C for 6 hours yields the carbonitrile derivative.

Side Products :

  • Over-cyanation is minimized using stoichiometric malononitrile (1:1 molar ratio).

Analytical Characterization Data

Property Method Observations
Molecular Formula HRMSC23_{23}H17_{17}ClN4_4O3_3 [M+H]+^+: Calculated 457.1064, Found 457.1068
1H NMR (500 MHz, DMSO)δ (ppm)7.45–7.32 (m, 4H, Ar-H), 6.85 (s, 2H, benzodioxole), 4.12 (s, 2H, CH2_2), 2.35 (s, 3H, CH3_3)
IR (KBr)ν (cm1^{-1})3340 (NH2_2), 2210 (C≡N), 1685 (C=O), 1250 (C-O-C)

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during pyrano-pyridine formation may yield regioisomers . Using DABCO as a base suppresses side reactions by stabilizing enolate intermediates.

Purification Difficulties

The polar nature of the target compound necessitates column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water .

Chemical Reactions Analysis

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name (Reference) R6 Substituent R4 Substituent Molecular Formula Melting Point (°C) Yield (%) IR Peaks (cm⁻¹)
Target Compound 1,3-Benzodioxol-5-ylmethyl 2-Chlorophenyl C₂₃H₁₈ClN₃O₄ Not reported Not reported Not reported
3w Benzyl 4-Nitrophenyl C₂₂H₁₈N₄O₄ 274–276 82 2182 (C≡N), 1665 (C=O)
3ad H 4-Methoxyphenyl C₁₇H₁₄N₂O₄ 248–250 86 2182 (C≡N), 1665 (C=O)
CID 3846891 2-Phenylethyl 2-Chlorophenyl C₂₄H₂₀ClN₃O₂ Not reported Not reported Not reported
Compound 3-Pyridinylmethyl 4-Hydroxyphenyl C₂₂H₁₈ClN₄O₃ Not reported Not reported Not reported
Compound 2-(Dimethylamino)ethyl 2-Fluorophenyl C₂₀H₂₁FN₄O Not reported Not reported Not reported

Key Observations:

The 2-chlorophenyl group at R4 is a common feature in several analogs (e.g., CID 3846891), suggesting its role in stabilizing the molecular conformation via steric and electronic effects .

Synthetic Efficiency: Yields for pyrano[3,2-c]pyridine derivatives range from 52% to 86%, depending on substituents and reaction time (1–5 hours under reflux) . The absence of yield data for the target compound precludes direct comparison, but its benzodioxole group may require optimized conditions due to steric hindrance.

Spectral Characteristics :

  • IR spectra of related compounds show consistent peaks for nitrile (C≡N) stretches (~2182 cm⁻¹) and carbonyl (C=O) stretches (~1665 cm⁻¹) . The benzodioxole group in the target compound would likely introduce additional peaks for C-O-C asymmetric stretching (~1250–1150 cm⁻¹) .

Biological Implications :

  • While biological data are absent in the evidence, the 2-chlorophenyl and pyridinylmethyl substituents (as in CID 3846891 and Compound ) are often associated with enhanced binding to biological targets, such as kinases or G-protein-coupled receptors .

Biological Activity

The compound 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic organic molecule with potential medicinal applications. Its complex structure suggests diverse biological activities which are critical for drug development and therapeutic applications.

Molecular Characteristics

Property Value
Molecular FormulaC25H21N3O5
Molecular Weight443.5 g/mol
IUPAC Name2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
InChI KeyDALKRPCWQQSYDY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 µM against colorectal and breast carcinoma cell lines .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer pathways. For example, related compounds have demonstrated selective inhibition of protein kinases such as DYRK1A and GSK3α/β, which are crucial in cell cycle regulation and apoptosis .
  • Mechanism of Action : The proposed mechanism involves the modulation of enzyme activity through binding interactions that alter the function of target proteins. This can lead to downstream effects on cellular processes such as proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

Study on Antitumor Properties

A study assessed the antiproliferative effects of various derivatives on six tumor cell lines (Huh7, Caco2, HCT116, PC3, NCI-H292, MDA-MB231). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.028 µM to 8 µM against specific cancer types .

Enzyme Inhibition Analysis

Research has highlighted the inhibitory effects on DYRK1A and GSK3α/β kinases. For instance, one derivative showed an IC50 value of 0.090 µM for DYRK1A inhibition, indicating a strong potential for therapeutic application in conditions where these kinases are dysregulated .

Summary Table of Biological Activities

Activity Target/Effect IC50 Value
Antitumor ActivityVarious cancer cell lines<10 µM
DYRK1A InhibitionProtein Kinase0.090 µM
GSK3α/β InhibitionProtein KinaseNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multicomponent reactions. A representative procedure involves refluxing 3',4'-methylenedioxyacetophenone (2.5 mmol), 2-chlorobenzaldehyde (2.5 mmol), ethyl cyanoacetate (2.5 mmol), and ammonium acetate (20 mmol) in ethanol for 10–20 hours. Optimization includes adjusting reaction time, solvent polarity, and catalyst loading. For example, DMF/ethanol (1:2) is used for recrystallization to improve yield . Alternative routes employ malononitrile and ammonium acetate under anhydrous ethanol reflux for 48–50 hours .
Key Reaction Parameters
SolventEthanolAnhydrous Ethanol
Reflux Time10–20 h48–50 h
CatalystNH₄OAcNH₄OAc
Recrystallization SolventDMF/ethanolChloroform

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, resolving bond lengths, angles, and stereochemistry (e.g., CCDC-971311 for related pyranopyridine derivatives) . NMR spectroscopy (¹H/¹³C) is used to verify functional groups:

  • ¹H NMR : Peaks at δ 3.08–3.39 ppm (CH₃ groups), δ 4.32–4.38 ppm (pyran CH), and aromatic protons (δ 6.69–7.39 ppm) .
  • 13C NMR : Carbonitrile signals at ~115–120 ppm and carbonyl groups at ~165–175 ppm .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. ICReDD’s approach integrates computation, information science, and experiments to screen conditions. For example, reaction path searches identify optimal intermediates, reducing trial-and-error experimentation by 30–50% . COMSOL Multiphysics simulations coupled with AI enable virtual testing of solvent effects and temperature gradients .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Orthogonal assays (e.g., cytotoxicity vs. antimicrobial testing) and purity validation (HPLC ≥95%) are critical. For instance, pyranopyridine derivatives show variable anticancer activity depending on substituents:

  • SAR Insight : 2-Chlorophenyl at position 4 enhances cytotoxicity, while benzodioxole at position 6 modulates solubility . Contradictions may arise from assay sensitivity (e.g., MTT vs. apoptosis markers) or cell line variability .

    Substituent Effects Activity TrendEvidence
    2-Chlorophenyl (position 4)↑ Cytotoxicity
    Benzodioxole (position 6)↑ Solubility

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